Physicochemical and Mechanistic Profiling of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine: A Technical Whitepaper
Physicochemical and Mechanistic Profiling of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine: A Technical Whitepaper
Executive Summary
The compound 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4) represents a highly specialized heterocyclic building block characterized by its dynamic structural tautomerism and unique nucleophilic reactivity[1]. Widely utilized in the synthesis of advanced pharmaceuticals, energetic materials, and agrochemicals, its physicochemical behavior is dictated by the delicate push-pull electronic relationship between its electron-donating hydrazono moiety and the strongly electron-withdrawing nitro group.
This whitepaper provides an in-depth analysis of the compound's structural chemistry, thermodynamic properties, and the mechanistic causality behind its synthesis via Nucleophilic Aromatic Substitution (
Structural Dynamics: The Amino-Imino Tautomerism
A defining physicochemical characteristic of this molecule is its existence in a dynamic tautomeric equilibrium. The compound oscillates between the aromatic 2-hydrazinyl-5-nitropyrimidine (amino form) and the non-aromatic 2-hydrazono-5-nitro-1,2-dihydropyrimidine (imino form)[2][3].
Causality of Tautomeric Stabilization
In standard pyrimidines, the aromatic amino form is typically favored. However, the presence of the 5-nitro group fundamentally alters the electronic landscape. The nitro group acts as a powerful electron sink, depleting electron density from the pyrimidine ring. This increases the acidity of the exocyclic hydrazine nitrogen, facilitating a rapid prototropic shift to the endocyclic ring nitrogen (N1 or N3).
Consequently, the dihydropyrimidine (hydrazono) form is thermodynamically stabilized through an extended "push-pull" conjugation system spanning from the exocyclic nitrogen to the nitro oxygen atoms. This structural fixation directly impacts the compound's solubility, melting point, and spectral signatures.
Fig 1: SNAr pathway and subsequent tautomerization logic.
Physicochemical Profiling
The macroscopic properties of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine are a direct manifestation of its tautomeric state and intermolecular hydrogen-bonding capabilities. The data below summarizes its core physicochemical metrics[1][4][5].
Table 1: Fundamental Physicochemical Properties
| Property | Value / Description | Mechanistic Rationale |
| Molecular Formula | Core heterocyclic scaffold. | |
| Molecular Weight | 155.11 g/mol | - |
| Appearance | Yellow solid | The distinct yellow chromophore is generated by the extended |
| Melting Point | 170–172 °C | High melting point driven by strong intermolecular hydrogen bonding (C=O···H–N) in the solid state. |
| LogP (Predicted) | ~ -0.2 to 0.3 | Highly hydrophilic due to the polar hydrazine moiety and pyrimidine nitrogens. |
| Spectral Signatures ( | The downfield shift at 10.84 ppm confirms the highly deshielded nature of the tautomeric N-H proton. |
Mechanistic Reactivity: Kinetics and the -Effect
The synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine is achieved via an
Causality Behind the Split Brønsted Plot
When plotting the reaction rate against the basicity (
-
Ground-State Destabilization: Hydrazine is an
-nucleophile; the adjacent nitrogen atom possesses a lone pair that creates electrostatic repulsion, raising the ground-state energy of the nucleophile. -
Transition-State Stabilization: During the nucleophilic attack, the
-lone pair forms an intramolecular hydrogen bond with the nitro-pyrimidine scaffold within the Meisenheimer complex. This significantly lowers the activation energy ( ), accelerating the reaction far beyond what its thermodynamic basicity would predict.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes a specific checkpoint to confirm mechanistic success without requiring immediate downstream complex analytics[4].
Protocol A: Synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine
Objective: High-yield synthesis via
-
Preparation: Dissolve 2-chloro-5-nitropyrimidine (40 mg, 0.25 mmol) in 1.0 mL of Acetonitrile (
). -
Nucleophilic Attack: Add hydrazine (8.0 mg, 0.25 mmol) dropwise to the solution.
-
Causality: Equimolar addition prevents di-substitution and limits the formation of polymeric byproducts.
-
-
Reaction Maturation: Stir the mixture continuously for 4 hours at room temperature (25 °C).
-
Isolation: Remove the solvent under vacuum. Recrystallize the resulting crude residue from cold ethanol.
-
Validation Checkpoint: The reaction is successful if a distinct yellow solid is recovered (Yield ~77%). Perform a rapid melting point analysis; a sharp melt at 170–172 °C validates the purity of the dihydropyrimidine tautomer and confirms the complete displacement of the chlorine leaving group.
Protocol B: UV-Vis Kinetic Evaluation of the Pathway
Objective: Determine the pseudo-first-order rate constants (
-
Media Preparation: Prepare an aqueous solution with an ionic strength maintained at 0.2 M using KCl to stabilize the transition state electrostatically.
-
Thermostatic Control: Equilibrate the reaction vessel to exactly 25.0 °C.
-
Initiation & Tracking: Inject the electrophile into the nucleophile solution (where
). Monitor the reaction continuously via UV-Vis spectrophotometry. -
Validation Checkpoint: Track the emergence of a new absorption band centered between 330–550 nm . The steady isosbestic increase in this specific chromophoric range self-validates the formation of the highly conjugated hydrazono product.
Fig 2: Self-validating UV-Vis kinetic evaluation workflow.
References
-
Campodónico, P. R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry.[Link]
-
Ghiviriga, I., et al. (2015). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry.[Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 346558, 2-Hydrazinylpyrimidine. PubChem.[Link]
Sources
- 1. CAS 17802-59-4 | (E)-2-Hydrazono-5-nitro-1,2-dihydropyrimidine,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
